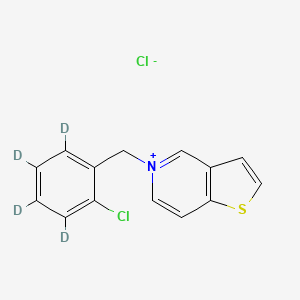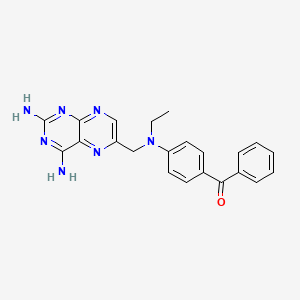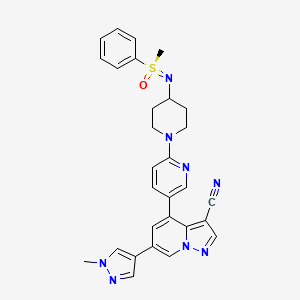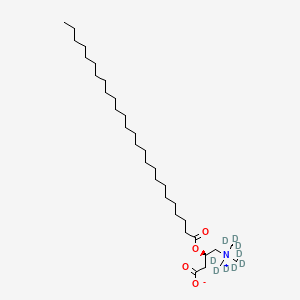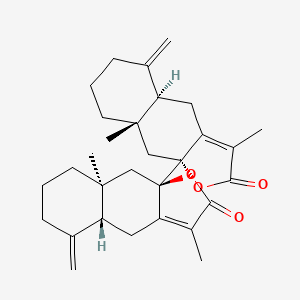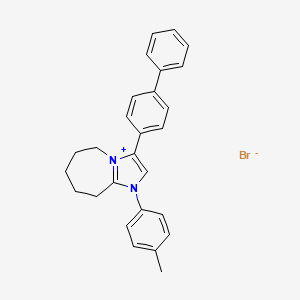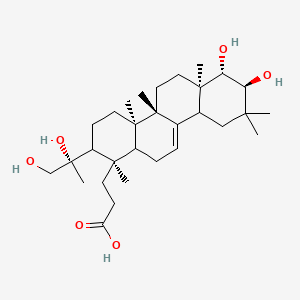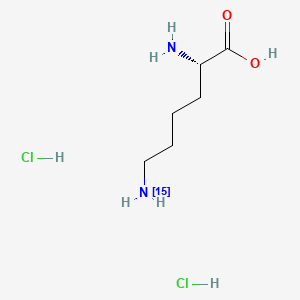
Apoptosis inducer 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoptosis Inducer 9 is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound has garnered significant attention in scientific research due to its potential applications in cancer therapy and other medical fields. Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells, making compounds like this compound valuable tools in biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 9 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis may include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher efficiency and cost-effectiveness. This process often requires stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Apoptosis Inducer 9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Apoptosis Inducer 9 has a wide range of applications in scientific research, including:
Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses.
Medicine: Investigated for its potential in cancer therapy, where inducing apoptosis in cancer cells can help eliminate tumors.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apoptosis pathways.
Mécanisme D'action
The mechanism of action of Apoptosis Inducer 9 involves its interaction with specific molecular targets and pathways that regulate apoptosis. This compound can activate caspases, a family of proteases that play a central role in the execution of apoptosis. By triggering the activation of these enzymes, this compound initiates a cascade of events leading to cell death. The compound may also interact with other proteins and signaling pathways involved in apoptosis regulation.
Comparaison Avec Des Composés Similaires
Caspase Activators: Compounds that directly activate caspases, similar to Apoptosis Inducer 9.
Pro-apoptotic Agents: Molecules that promote apoptosis through various mechanisms, including mitochondrial disruption and death receptor activation.
Uniqueness: this compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in targeted cells. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other apoptosis-inducing compounds.
Propriétés
Formule moléculaire |
C34H55N3O4S |
|---|---|
Poids moléculaire |
601.9 g/mol |
Nom IUPAC |
[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate |
InChI |
InChI=1S/C34H55N3O4S/c1-29(2)13-9-14-34(8,41-29)21-10-16-33(7)27(21)22(38)18-24-31(5)15-12-25(30(3,4)23(31)11-17-32(24,33)6)40-26(39)19-42-28-35-20-36-37-28/h20-25,27,38H,9-19H2,1-8H3,(H,35,36,37)/t21-,22+,23-,24+,25-,27-,31-,32+,33+,34+/m0/s1 |
Clé InChI |
BQKBVOVTODBTCP-PZFAUQBASA-N |
SMILES isomérique |
C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CSC6=NC=NN6)C)C)O)C |
SMILES canonique |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CSC6=NC=NN6)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



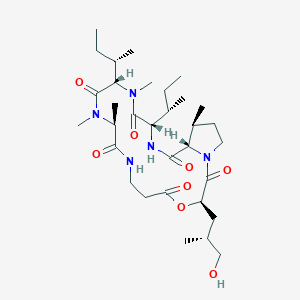

![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
